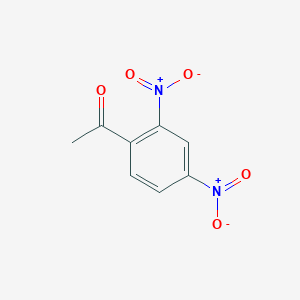

1-(2,4-Dinitrophenyl)ethan-1-one

Description

Contextualization within Aromatic Ketone Chemistry

Aromatic ketones are a class of organic compounds characterized by a carbonyl group (C=O) directly attached to an aromatic ring. numberanalytics.com The general structure is Ar-CO-R, where 'Ar' is an aryl group and 'R' is an alkyl or aryl group. numberanalytics.com The chemistry of these molecules is dictated by the interplay between the carbonyl group and the aromatic ring.

The carbonyl group is inherently electron-withdrawing due to the high electronegativity of the oxygen atom, which polarizes the carbon-oxygen double bond, rendering the carbonyl carbon electrophilic. quora.comyoutube.com This electron-withdrawing nature has a profound effect on the attached aromatic ring. It deactivates the ring towards electrophilic aromatic substitution by reducing its electron density. numberanalytics.com This deactivation is not uniform across all positions; the ortho and para positions are more strongly deactivated, making the meta position the preferred site for electrophilic attack. numberanalytics.comyoutube.com

In the specific case of 1-(2,4-dinitrophenyl)ethan-1-one , the presence of two strongly electron-withdrawing nitro (NO₂) groups in addition to the acetyl group further intensifies these electronic effects. The nitro groups are powerful deactivators and meta-directors in their own right. youtube.com Their presence on the ring significantly enhances the electrophilicity of the aromatic system, making it highly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.com This is a key distinction from many other aromatic ketones, which are generally unreactive towards nucleophiles under typical conditions. youtube.com The acetyl group, in turn, influences the reactivity of the nitro-substituted ring, creating a complex and fascinating substrate for chemical transformations.

The electron-withdrawing substituents also impact the carbonyl group itself, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack compared to unsubstituted acetophenone (B1666503). numberanalytics.comlibretexts.org

Historical Development of Dinitrophenyl Substituted Systems and their Relevance

The investigation of dinitrophenyl-substituted compounds has a rich history in organic chemistry, predating the detailed study of this compound. A pivotal moment was the development of 2,4-dinitrophenylhydrazine (B122626) (DNPH), also known as Brady's reagent, by Brady and Elsmie. wikipedia.orgyoutube.com This compound became a cornerstone of classical qualitative organic analysis for the identification of aldehydes and ketones. wikipedia.orgyoutube.comyoutube.com The reaction of DNPH with a carbonyl compound yields a brightly colored crystalline precipitate, a 2,4-dinitrophenylhydrazone, whose characteristic melting point can be used to identify the original aldehyde or ketone. wikipedia.orgyoutube.comncert.nic.in

This widespread use of DNPH highlighted the unique reactivity conferred by the 2,4-dinitrophenyl moiety. The ease with which nucleophilic substitution occurs at the hydrazinyl group, and the stability of the resulting products, spurred further interest in other dinitrophenyl-substituted systems. The parent compound, 2,4-dinitrophenol (B41442) (DNP), also has a long history, having been used in the manufacturing of explosives, as a pesticide, and controversially as a weight-loss drug due to its ability to uncouple mitochondrial oxidative phosphorylation. wikipedia.orgnih.gov

The exploration of Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, provided a general method to synthesize aromatic ketones. wikipedia.orgyale.edulibretexts.org However, Friedel-Crafts acylation is generally unsuccessful on strongly deactivated rings like dinitrobenzene. libretexts.org This limitation necessitated the development of alternative synthetic routes to compounds like this compound, often involving nucleophilic aromatic substitution on a suitable precursor. researchgate.net

The foundational understanding of reaction mechanisms, such as nucleophilic aromatic substitution and the electronic effects of substituents, which were elucidated throughout the 20th century, provided the theoretical framework to understand and predict the behavior of complex molecules like this compound. masterorganicchemistry.comresearchgate.net

Current Research Frontiers and Prospective Avenues for this compound Investigations

Contemporary research continues to explore the utility of this compound and related systems. Its highly electrophilic nature makes it a valuable substrate for studying the mechanisms of nucleophilic aromatic substitution reactions. masterorganicchemistry.comresearchgate.net The kinetics and thermodynamics of these reactions can provide deep insights into leaving group ability, solvent effects, and the stability of reaction intermediates. researchgate.net

Furthermore, this compound serves as a versatile building block in organic synthesis. The activated aromatic ring allows for the facile introduction of various nucleophiles, leading to a diverse array of substituted acetophenone derivatives. These products can, in turn, be precursors to more complex molecules with potential applications in medicinal chemistry and materials science. The carbonyl group itself can be a handle for further transformations, such as reduction to an alcohol, conversion to an amine via reductive amination, or use in condensation reactions.

Prospective research avenues for this compound are numerous. The development of novel catalytic systems for its synthesis and transformation remains an active area of interest. For instance, designing catalysts that can effect Friedel-Crafts type acylations on deactivated rings would be a significant breakthrough.

The unique electronic properties of this compound also make it a candidate for investigation in the field of molecular electronics and nonlinear optics. The combination of a donor-acceptor system within a single molecule can give rise to interesting photophysical properties.

Finally, the exploration of its biological activity, while outside the direct scope of this chemical analysis, is a logical extension of research on dinitrophenyl systems. Understanding the structure-activity relationships of how molecules like this interact with biological targets could inform the design of new therapeutic agents or biochemical probes.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆N₂O₅ |

| Molecular Weight | 210.15 g/mol |

| Appearance | Yellowish crystalline solid |

| Melting Point | 115-118 °C |

| Boiling Point | Decomposes |

| CAS Number | 2135-22-0 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR (CDCl₃, ppm) | ~2.7 (s, 3H, -CH₃), ~7.8-8.8 (m, 3H, Ar-H) |

| ¹³C NMR (CDCl₃, ppm) | ~30 (-CH₃), ~120-150 (Ar-C), ~195 (C=O) |

| IR (cm⁻¹) | ~1700 (C=O stretch), ~1540 & 1350 (NO₂ stretch) |

| Mass Spectrometry (m/z) | 210 (M⁺) |

Properties

IUPAC Name |

1-(2,4-dinitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQDFKPCHUGQCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60608268 | |

| Record name | 1-(2,4-Dinitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62572-86-5 | |

| Record name | 1-(2,4-Dinitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 2,4 Dinitrophenyl Ethan 1 One

Regioselective Construction of the Aromatic Core

The synthesis of 1-(2,4-dinitrophenyl)ethan-1-one, a valuable compound in chemical synthesis, relies on the precise construction of its dinitrated aromatic core. This can be achieved through several strategic approaches, including direct acylation of dinitrophenyl derivatives and convergent methods involving coupling reactions.

Direct Acylation Strategies on Dinitrophenyl Derivatives

Direct acylation of a pre-existing dinitrophenyl scaffold is a primary method for introducing the acetyl group. The most common starting material for this approach is 1,3-dinitrobenzene (B52904). The Friedel-Crafts acylation reaction is a cornerstone of this strategy. In a typical procedure, 1,3-dinitrobenzene is treated with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. The strongly deactivating nature of the two nitro groups on the aromatic ring makes this reaction challenging, often requiring forcing conditions.

The regioselectivity of the acylation is directed by the existing nitro substituents. The nitro groups are meta-directing; however, the position between the two nitro groups (C5) is sterically hindered. Therefore, acylation predominantly occurs at the positions ortho to one nitro group and para to the other (C2 or C6).

| Starting Material | Acylating Agent | Catalyst | Key Feature |

| 1,3-Dinitrobenzene | Acetyl Chloride | Aluminum Chloride | Direct acylation of a dinitrated aromatic ring. |

| 1,3-Dinitrobenzene | Acetic Anhydride | Aluminum Chloride | Alternative acylating agent for Friedel-Crafts reaction. |

Convergent Synthesis Approaches via Coupling Reactions

Convergent synthesis offers an alternative route where the acetyl-substituted ring and the nitro groups are introduced in separate steps, culminating in a final coupling reaction. This can provide greater control over the substitution pattern and may avoid the harsh conditions of direct dinitration.

One such approach involves the nitration of a pre-acylated benzene (B151609) derivative. For instance, acetophenone (B1666503) can be subjected to nitration using a mixture of nitric acid and sulfuric acid. This reaction typically yields a mixture of isomers, with the primary products being 2-nitroacetophenone and 4-nitroacetophenone. Subsequent nitration of the mononitrated product can then introduce the second nitro group. The directing effects of the acetyl and nitro groups guide the position of the second nitration.

Another convergent strategy employs modern cross-coupling reactions. For example, a suitably functionalized dinitrophenyl species, such as 1-halo-2,4-dinitrobenzene, can be coupled with an acetyl-containing organometallic reagent. Palladium-catalyzed cross-coupling reactions, like the Stille or Suzuki coupling, are powerful tools for this purpose. These methods often proceed under milder conditions and with higher selectivity than classical methods. A silver(I)-catalyzed tandem cyclization/cross-coupling reaction of enynones with iodonium (B1229267) ylides has also been developed for constructing carbon-carbon double bonds, providing a novel method for synthesizing complex molecules. rsc.org

| Approach | Key Reaction | Starting Materials Example | Advantage |

| Sequential Nitration | Nitration | Acetophenone | Stepwise introduction of nitro groups. |

| Cross-Coupling | Palladium-catalyzed coupling | 1-Halo-2,4-dinitrobenzene and an acetyl-organometallic reagent | High selectivity and milder conditions. |

Modification and Interconversion of Functional Groups to Yield the Target Compound

The synthesis of this compound can also be accomplished by modifying precursor molecules that already contain the dinitrophenyl core but with a different functional group at the desired position. Oxidation of benzylic alcohols and reduction of other nitroaromatic compounds are key strategies in this regard.

Oxidation Pathways from Precursors (e.g., benzylic alcohols)

A common precursor for the synthesis of this compound is 2-(2,4-dinitrophenyl)ethanol. nih.gov The oxidation of this primary alcohol to the corresponding ketone is a crucial transformation. A variety of oxidizing agents can be employed for this purpose.

Chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), are effective for the oxidation of primary alcohols to aldehydes and can be used for the synthesis of ketones from secondary alcohols. semanticscholar.org The Jones oxidation (CrO3 in aqueous sulfuric acid) is a powerful oxidizing system, though it can be less selective. semanticscholar.org Manganese dioxide (MnO2) is a milder and more selective oxidant, particularly for benzylic and allylic alcohols. Ruthenium-based reagents, like tetrapropylammonium (B79313) perruthenate (TPAP) used in catalytic amounts with a co-oxidant, offer a mild and efficient alternative. semanticscholar.org DMSO-based oxidations, such as the Swern and Moffatt oxidations, are also valuable methods that avoid the use of heavy metals. semanticscholar.org

| Oxidizing Agent | Reactivity |

| Pyridinium Chlorochromate (PCC) | Effective for oxidizing primary and secondary alcohols. |

| Jones Reagent (CrO3/H2SO4) | Powerful, but potentially less selective oxidant. semanticscholar.org |

| Manganese Dioxide (MnO2) | Mild and selective for benzylic alcohols. semanticscholar.org |

| Tetrapropylammonium Perruthenate (TPAP) | Mild, catalytic oxidant used with a co-oxidant. semanticscholar.org |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Mild, metal-free oxidation. semanticscholar.org |

Reduction Methodologies for Nitroaromatic Compounds

The reduction of nitroaromatic compounds is a fundamental transformation in organic synthesis. wikipedia.orgunimi.it While the target compound itself contains nitro groups, reduction methodologies are relevant for the synthesis of precursors or for the selective modification of related dinitro compounds. For instance, the selective reduction of one nitro group in a dinitro compound can lead to valuable intermediates.

A variety of reagents can be used for the reduction of aromatic nitro groups to amines, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.org Metal-based reductions using tin (Sn), iron (Fe), or zinc (Zn) in acidic media are also common. wikipedia.org More recently, reagents like sodium borohydride (B1222165) in the presence of transition metal complexes have been developed for this purpose. jsynthchem.com

Chemoselective reduction, where one of two different functional groups is reduced, is a significant challenge. For example, in a molecule containing both a nitro group and a halogen, selective reduction of the nitro group without affecting the halogen is often desired. unimi.it The choice of reducing agent and reaction conditions is critical to achieve this selectivity. For dinitro compounds, the relative positions of the nitro groups and other substituents can influence which nitro group is preferentially reduced. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. This involves developing methods that are more environmentally benign, use less hazardous materials, and are more energy-efficient.

In the context of synthesizing this compound, green chemistry principles can be applied in several ways. The use of catalytic reagents instead of stoichiometric ones is a key aspect. For example, catalytic hydrogenation or using catalytic amounts of TPAP for oxidation are greener alternatives to using stoichiometric amounts of heavy metal oxidants.

The development of solvent-free or aqueous-based reaction conditions is another important goal. For instance, a method for the synthesis of 2,4-dinitrophenol (B41442), a related compound, has been developed using nitration in an aqueous-alcoholic medium, which is a more environmentally friendly solvent system than traditional concentrated acids. researchgate.net

Furthermore, exploring synthetic routes that minimize the number of steps and reduce the generation of waste products is crucial. Convergent syntheses can sometimes be more atom-economical than linear syntheses. The use of renewable starting materials and energy-efficient reaction conditions (e.g., microwave-assisted synthesis) are also areas of active research in the pursuit of sustainable chemical manufacturing.

| Green Chemistry Principle | Application in Synthesis |

| Use of Catalysis | Employing catalytic hydrogenation or catalytic oxidation methods. |

| Benign Solvents | Utilizing water or aqueous-alcoholic mixtures as reaction media. researchgate.net |

| Atom Economy | Designing convergent synthetic routes to maximize the incorporation of starting materials into the final product. |

| Energy Efficiency | Exploring microwave-assisted synthesis to reduce reaction times and energy consumption. |

Solvent-Free and Catalytic Reaction Optimizations

The drive towards greener chemical processes has spurred significant research into minimizing or eliminating the use of volatile and toxic organic solvents. Concurrently, the development of novel catalytic systems aims to enhance reaction rates and selectivity under milder conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. oatext.com This technique utilizes the ability of polar molecules to transform electromagnetic energy into heat, resulting in rapid and uniform heating of the reaction mixture. oatext.com For reactions involving polar intermediates, such as in the synthesis of derivatives from 2,4-dinitrophenylhydrazine (B122626), microwave-assisted methods have proven highly effective, offering enhanced yields and significantly shorter reaction times compared to conventional heating. wisdomlib.org The efficiency of microwave-assisted synthesis is attributed to its ability to accelerate reactions that are otherwise slow, making it a cornerstone of green chemistry. semanticscholar.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for process optimization. The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating mass transfer and reaction rates. researchgate.netnih.gov Ultrasound-assisted synthesis has been successfully applied to various condensation and substitution reactions, often resulting in good yields and shorter reaction times without the need for harsh conditions. researchgate.netuaslp.mx

Catalytic Innovations and Solvent-Free Conditions: A key area of optimization lies in replacing traditional stoichiometric catalysts, like aluminum chloride (AlCl₃) in Friedel-Crafts reactions, with more environmentally benign and efficient alternatives. researchgate.netmasterorganicchemistry.com Traditional Friedel-Crafts acylations often require more than a stoichiometric amount of the Lewis acid because the catalyst complexes with the ketone product. masterorganicchemistry.com

Recent advancements have introduced methodologies that operate under metal- and halogen-free conditions. For instance, methanesulfonic anhydride has been shown to be an effective promoter for Friedel-Crafts acylation reactions. This approach allows for the preparation of aryl ketones in good yields with minimal waste, and the reactions can often be run without any additional solvent, further enhancing their green credentials. researchgate.net Another innovative approach is mechanochemistry, which involves conducting reactions in the solid state by grinding, milling, or shearing. This technique can facilitate bond formation without the use of solvents and, in some cases, without the need for transition metal catalysts. researchgate.net

The table below summarizes various advanced synthetic conditions that represent optimizations over classical methods.

| Methodology | Catalyst/Promoter | Solvent | Key Advantages |

| Microwave-Assisted Synthesis | Acid/Base Catalyst | Ethanol or Solvent-Free | Rapid heating, reduced reaction times (minutes vs. hours), higher yields. oatext.comwisdomlib.org |

| Ultrasound-Assisted Synthesis | Phase Transfer Catalyst / Acid | Aqueous or Organic Media | Enhanced reaction rates, improved yields, milder conditions. researchgate.netuaslp.mx |

| Greener Friedel-Crafts Acylation | Methanesulfonic Anhydride | Solvent-Free (often) | Metal- and halogen-free, minimal waste, good yields. researchgate.net |

| Mechanochemistry | None / Solid Support | Solvent-Free | Avoids bulk solvents, potential for catalyst-free reactions, energy-efficient. researchgate.net |

This table is a representation of findings from various studies on advanced synthesis and may not be specific to the direct synthesis of this compound in all cases.

Atom Economy and Process Intensification Studies

Beyond optimizing individual reaction steps, modern synthetic chemistry emphasizes a holistic approach to process design, focusing on resource efficiency and minimizing environmental impact. Atom economy and process intensification are two fundamental pillars of this philosophy.

Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wisdomlib.org It provides a critical perspective on the "greenness" of a synthesis, as a high-yielding reaction can still generate substantial waste if it has poor atom economy. wisdomlib.org The goal is to design synthetic routes where the maximum number of reactant atoms are incorporated into the final product.

The following table illustrates a comparative analysis of green metrics for a typical reaction conducted via conventional heating versus microwave irradiation, demonstrating the benefits of process intensification.

| Green Metric | Conventional Method | Microwave-Assisted Method | Advantage of Microwave |

| Atom Economy (AE) | 91.74% | 91.74% | (Identical for the same reaction) |

| Reaction Mass Efficiency (RME) | Lower | Higher | More efficient use of mass |

| Process Mass Intensity (PMI) | Higher | Lower | Less mass used per unit of product |

| E-Factor | Higher | Lower | Less waste generated per unit of product |

Data adapted from a comparative study on the synthesis of heterocyclic compounds. nih.gov The values demonstrate the typical improvements seen when moving from conventional to intensified processes.

Process Intensification (PI): Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, safer, and more energy-efficient chemical processes. researchgate.net Instead of focusing on incremental improvements to traditional batch reactors, PI aims for breakthrough changes in how reactions are conducted. researchgate.net

Microwave and ultrasound-assisted syntheses are prime examples of process intensification, as they significantly shorten reaction times, thereby increasing the throughput for a given reactor volume. Another key technology in process intensification is the use of microreactors or continuous flow reactors. These systems offer superior control over reaction parameters like temperature and mixing, and their small volume enhances safety, especially for highly exothermic reactions. researchgate.net By enabling continuous production, these technologies can lead to more compact and efficient chemical plants. researchgate.net The integration of reaction and separation steps within a single unit is another hallmark of process intensification, further reducing the plant's footprint and operational complexity.

Reactivity and Mechanistic Investigations of 1 2,4 Dinitrophenyl Ethan 1 One

Carbonyl Group Reactivity and Transformations

The reactivity of the carbonyl group in 1-(2,4-dinitrophenyl)ethan-1-one is a focal point of its chemical behavior, leading to a variety of important transformations.

Condensation Reactions (e.g., Aldol, Claisen-Schmidt)

Condensation reactions, such as the Claisen-Schmidt condensation, are characteristic of ketones with α-hydrogens. wikipedia.orggordon.edu This reaction involves the interaction between a ketone or aldehyde possessing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org The Claisen-Schmidt condensation is a type of crossed aldol condensation. wikipedia.org

In a typical Claisen-Schmidt reaction, an enolizable ketone, like this compound, reacts with an aldehyde in the presence of a base. gordon.edu The base facilitates the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. youtube.com Subsequent dehydration often occurs, leading to the formation of an α,β-unsaturated ketone. gordon.edu For instance, the reaction of (E)-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one with (2,4-dinitrophenyl)hydrazine in ethanol with an acid catalyst yields 1-(2,4-dinitrophenyl)-2-(2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine. mdpi.com

Another significant condensation reaction is the formation of 2,4-dinitrophenylhydrazones. libretexts.orgchemguide.co.uk Aldehydes and ketones react with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) in a reaction that serves as a qualitative test for the carbonyl group. libretexts.orgchemicalbook.com This reaction is classified as a nucleophilic addition-elimination or condensation reaction. libretexts.orgchemguide.co.ukchemicalbook.com The 2,4-dinitrophenylhydrazine first adds to the carbonyl group, followed by the elimination of a water molecule to form the hydrazone. libretexts.orgchemicalbook.com

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | Aldehyde | Claisen-Schmidt Condensation | α,β-Unsaturated Ketone |

| This compound | 2,4-Dinitrophenylhydrazine | Condensation | This compound 2,4-dinitrophenylhydrazone |

Nucleophilic Additions to the Ketone Moiety

Nucleophilic addition is a fundamental reaction of carbonyl compounds where a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond. wikipedia.org The carbonyl carbon in this compound is susceptible to attack by various nucleophiles.

The formation of enolate ions is a key aspect of carbonyl chemistry. libretexts.org Enolates are excellent nucleophiles and can participate in various addition reactions. libretexts.org Stronger nucleophiles, such as organometallic reagents and enolates, typically favor 1,2-addition to the carbonyl group. youtube.com

The reaction with 2,4-dinitrophenylhydrazine is a prime example of nucleophilic addition to the ketone. chemicalbook.com The hydrazine (B178648) acts as the nucleophile, adding to the carbonyl carbon in the initial step of the condensation reaction. libretexts.orgchemicalbook.com

α-Hydrogen Acidity and Related Reactions (e.g., halogenation)

The hydrogen atoms on the carbon adjacent to the carbonyl group (α-hydrogens) in this compound are acidic. pressbooks.pub This increased acidity is due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion. pressbooks.pubuomustansiriyah.edu.iq The negative charge in the enolate is delocalized onto the electronegative oxygen atom, which significantly stabilizes the anion. pressbooks.publibretexts.org

The acidity of α-hydrogens allows for reactions such as halogenation. libretexts.org In the presence of an acid or base catalyst, ketones can be halogenated at the α-position. libretexts.orgwikipedia.org The reaction proceeds through the formation of an enol or enolate intermediate, which then reacts with the halogen. libretexts.orgmasterorganicchemistry.com The rate of acid-catalyzed halogenation is often independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org

The halogenation of ketones with reagents like chlorine, bromine, or iodine typically occurs at the α-carbon. libretexts.org For unsymmetrical ketones in acidic solution, halogenation tends to occur at the more substituted α-carbon. wikipedia.org

Aromatic Ring Reactivity and Substitution Mechanisms

The dinitrophenyl group in this compound significantly influences the reactivity of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Driven by Nitro Activation

The presence of two strong electron-withdrawing nitro groups at the ortho and para positions makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org

The SNAr mechanism involves a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the carbon atom bearing a leaving group, forming the resonance-stabilized Meisenheimer complex. wikipedia.orglibretexts.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group. youtube.commasterorganicchemistry.com

For example, the reaction of 2,4-dinitrochlorobenzene with a nucleophile proceeds readily due to the activation by the two nitro groups. wikipedia.org The rate of reaction is much faster for ortho and para isomers compared to the meta isomer because the negative charge of the intermediate can be delocalized onto the nitro groups in the former cases. youtube.com

| Substrate Feature | Effect on SNAr Reactivity |

| Electron-withdrawing groups (e.g., -NO2) | Activates the ring |

| Position of activating groups (ortho, para) | Strong activation |

| Position of activating groups (meta) | Weak activation |

Electrophilic Aromatic Substitution Limitations and Potential for Functionalization

The strong deactivating effect of the two nitro groups and the acetyl group makes the aromatic ring of this compound highly resistant to electrophilic aromatic substitution (EAS). masterorganicchemistry.com These electron-withdrawing groups reduce the electron density of the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.com

Redox Chemistry of the Nitro Aromatic System

Selective Reduction of Nitro Groups to Amines or Other Nitrogen Species

The selective reduction of one nitro group in a dinitro-aromatic compound is a synthetically valuable transformation. In the case of this compound, the two nitro groups are in different chemical environments, which allows for potential regioselectivity in their reduction.

Several reagents and methods are commonly employed for the selective reduction of nitro groups in dinitrophenyl compounds. These include:

Sodium Sulfide (Na₂S) or Ammonium (B1175870) Sulfide ((NH₄)₂S): This is a classic method for the selective reduction of one nitro group in dinitro-aromatic compounds. The selectivity is often directed by steric and electronic factors. For dinitro compounds, the less sterically hindered nitro group is typically reduced. In this compound, the nitro group at the 4-position is generally less sterically hindered than the one at the 2-position, which is ortho to the acetyl group. Therefore, treatment with sodium sulfide would be expected to predominantly yield 1-(4-amino-2-nitrophenyl)ethan-1-one. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine.

Catalytic Hydrogenation: Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with molecular hydrogen (H₂) is a powerful method for nitro group reduction. Achieving selectivity can be challenging as this method often reduces both nitro groups. However, by carefully controlling reaction conditions such as catalyst type, solvent, temperature, and pressure, it is sometimes possible to achieve selective reduction. For instance, using a poisoned catalyst or a specific solvent system might favor the reduction of one nitro group over the other.

Electrochemical Reduction: Electrochemical methods offer a high degree of control over the reduction potential, which can be fine-tuned to selectively reduce one nitro group. By applying a specific potential, it is possible to target the more easily reducible nitro group. In dinitrophenyl compounds, the reduction potential of each nitro group can be different, allowing for selective transformation.

The selective reduction of the nitro groups in this compound would lead to the formation of valuable intermediates such as 1-(2-amino-4-nitrophenyl)ethan-1-one and 1-(4-amino-2-nitrophenyl)ethan-1-one, which can be used in the synthesis of various heterocyclic compounds and other complex organic molecules.

Table 1: Expected Products of Selective Reduction of this compound

| Reagent/Method | Expected Major Product |

| Sodium Sulfide (Na₂S) | 1-(4-amino-2-nitrophenyl)ethan-1-one |

| Catalytic Hydrogenation (controlled) | Mixture of mono-amino and diamino products |

| Electrochemical Reduction (controlled potential) | Potentially selective to either mono-amino isomer |

Oxidative Degradation and Stability Studies

Studies on the oxidative degradation of related compounds, such as 2,4-dinitrophenol (B41442) (DNP), provide insights into the potential degradation pathways for this compound. Oxidative degradation of DNP often involves the opening of the aromatic ring and the formation of smaller organic acids and inorganic species like nitrate and nitrite ions. Common oxidative methods include:

Advanced Oxidation Processes (AOPs): AOPs, such as the use of ozone (O₃), hydrogen peroxide (H₂O₂), and UV radiation, generate highly reactive hydroxyl radicals (•OH) that can attack the aromatic ring of this compound. This can lead to hydroxylation of the ring, followed by ring cleavage and subsequent degradation into smaller, less complex molecules.

Photocatalytic Degradation: In the presence of a photocatalyst like titanium dioxide (TiO₂) and a light source, reactive oxygen species are generated, which can effectively degrade dinitrophenyl compounds.

The acetyl group in this compound can also be a site for oxidative attack, potentially leading to the formation of 2,4-dinitrobenzoic acid under strong oxidizing conditions.

Stability studies are crucial to determine the shelf-life and appropriate storage conditions for chemical compounds. For this compound, stability studies would typically involve subjecting the compound to various environmental conditions, such as elevated temperature, humidity, and light, and monitoring its degradation over time. Analytical techniques like High-Performance Liquid Chromatography (HPLC) would be used to quantify the parent compound and identify any degradation products.

Kinetic and Mechanistic Elucidation of Reactions

Understanding the kinetics and mechanisms of reactions involving this compound is essential for controlling its reactivity and designing synthetic applications.

Reaction Rate Determination and Activation Energy Analysis

Kinetic studies of reactions involving 2,4-dinitrophenyl derivatives often focus on nucleophilic aromatic substitution (SₙAr) reactions, where a nucleophile replaces a leaving group on the aromatic ring. While this compound does not have a typical leaving group for SₙAr, the principles of kinetic analysis from related compounds are applicable.

For reactions involving the acetyl group, such as enolate formation or condensation reactions, the rate of reaction can be determined by monitoring the disappearance of the reactant or the appearance of the product over time using spectroscopic methods (e.g., UV-Vis or NMR spectroscopy).

The activation energy (Eₐ) , which is the minimum energy required for a reaction to occur, can be determined by studying the effect of temperature on the reaction rate. The Arrhenius equation relates the rate constant to the activation energy and temperature:

k = A * e^(-Eₐ/RT)

where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. By measuring the rate constant at different temperatures, the activation energy can be calculated from the slope of a plot of ln(k) versus 1/T (an Arrhenius plot).

For the biodegradation of the related compound 2,4-dinitrophenol, activation energies have been determined to be in the range of 41.72 to 84.72 kJ/mol, depending on the temperature range. researchgate.nethibiscuspublisher.com While this is for a biological process, it provides an order of magnitude for the energy barriers that might be involved in the transformation of such dinitrophenyl compounds.

Identification of Reaction Intermediates and Transition State Profiling

The elucidation of reaction mechanisms often involves the identification of transient intermediates and the characterization of transition states. For reactions involving this compound, various techniques can be employed for this purpose.

In nucleophilic aromatic substitution reactions of related 2,4-dinitrophenyl compounds, the formation of a Meisenheimer complex is a key intermediate. This is a resonance-stabilized anionic intermediate formed by the attack of a nucleophile on the electron-deficient aromatic ring. Although this compound itself is not a typical SₙAr substrate, the strong electron-withdrawing nature of the nitro groups makes the aromatic ring susceptible to nucleophilic attack, and the formation of such intermediates in certain reactions is plausible.

Spectroscopic techniques are invaluable for the detection and characterization of reaction intermediates. For example:

NMR Spectroscopy: Can be used to observe the formation of new species in solution and to elucidate their structure.

UV-Vis Spectroscopy: The formation of colored intermediates, such as Meisenheimer complexes, can be readily monitored.

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify transient intermediates in the gas phase.

Computational chemistry plays a crucial role in profiling transition states, which are high-energy species that cannot be directly observed experimentally. Quantum chemical calculations can be used to model the reaction pathway, locate the transition state structure, and calculate its energy. This information provides insights into the reaction mechanism and the factors that control the reaction rate.

Kinetic isotope effect (KIE) studies can also provide information about the transition state. By replacing an atom at a specific position in the reactant with one of its isotopes (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if that bond is being broken or formed in the rate-determining step. This provides evidence for the structure of the transition state.

By combining experimental kinetic data with spectroscopic identification of intermediates and computational modeling of transition states, a detailed understanding of the reaction mechanisms of this compound can be achieved.

Derivatization and Functionalization Strategies

Conversion of the Acetyl Group to Diverse Functionalities

The ketone functionality of the acetyl group is a prime target for a variety of condensation and addition reactions, enabling its conversion into other valuable functional groups.

The reaction of the carbonyl group in 1-(2,4-dinitrophenyl)ethan-1-one with nitrogen-based nucleophiles provides a straightforward route to crystalline derivatives that are useful for both characterization and as intermediates for further synthesis.

Oximes are readily synthesized by reacting the ketone with hydroxylamine (B1172632) hydrochloride, typically in an alcoholic solvent and in the presence of a base like pyridine (B92270) to neutralize the liberated HCl. arpgweb.comresearchgate.net These reactions are generally high-yielding and produce stable oxime products. researchgate.net The resulting oximes are not merely static derivatives; their nucleophilic character makes them valuable precursors for a variety of nitrogen-containing compounds such as amides and nitriles. researchgate.net Furthermore, specialized oximes, such as O-(2,4-dinitrophenyl) oximes, can act as sources of electrophilic nitrogen, participating in unique cyclization reactions. semanticscholar.org

Hydrazones are formed through the condensation of the ketone with a hydrazine (B178648) derivative. A classic example is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), a widely used method for the detection and characterization of carbonyl compounds. nih.govresearchgate.net This reaction is catalyzed by acid and results in the formation of a stable, often brightly colored, 2,4-dinitrophenylhydrazone derivative. nih.govnih.gov It is important to note that the resulting hydrazones can exist as a mixture of E- and Z-stereoisomers due to the C=N double bond, which can complicate analysis but also offers opportunities for stereochemical studies. nih.govchromatographyonline.com The reaction of This compound with hydrazine hydrate, in contrast, produces the corresponding simple hydrazone, which can serve as a precursor for further transformations. orgsyn.org

Table 1: Synthesis of Oxime and Hydrazone Derivatives

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Ketone/Aldehyde | Hydroxylamine hydrochloride, Pyridine, Ethanol | Reflux | Oxime | researchgate.net |

| 1-(4-chlorophenyl)ethanone | 100% Hydrazine hydrate, Ethanol | Reflux, 3 hr | 1-(4-chlorophenyl)ethanone hydrazone | orgsyn.org |

| Carbonyl Compound | 2,4-Dinitrophenylhydrazine (DNPH) | Acid catalyst | Carbonyl-2,4-dinitrophenylhydrazone | nih.govresearchgate.net |

| Chalcones | 2,4-Dinitrophenylhydrazine, Ethanol, conc. HCl | Reflux, 3 hr | 4-(1-(2-(2,4-Dinitrophenyl)hydrazineylidene)... | nih.gov |

This table presents generalized and specific examples of oxime and hydrazone formation reactions.

Olefination reactions provide a powerful tool for converting the carbonyl group into a carbon-carbon double bond, thus enabling chain extension and the synthesis of alkenes.

The Wittig reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to transform aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and a phosphine (B1218219) oxide byproduct. libretexts.org This method is highly versatile, and its major advantage is the unambiguous placement of the double bond. libretexts.org For a ketone like This compound , reaction with a Wittig reagent such as methylenetriphenylphosphorane would yield the corresponding terminal alkene. The stereochemical outcome (Z- or E-alkene) is influenced by the nature of the ylide; stabilized ylides tend to produce E-alkenes, whereas non-stabilized ylides favor Z-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgslideshare.net These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react readily with ketones. nrochemistry.com A key advantage of the HWE reaction is that it predominantly yields the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org Additionally, the water-soluble dialkyl phosphate (B84403) byproduct is easily removed, simplifying product purification. wikipedia.org The Still-Gennari modification of the HWE reaction allows for the selective synthesis of (Z)-alkenes by using phosphonates with electron-withdrawing groups and specific base/solvent combinations. nrochemistry.comyoutube.com

Table 2: Comparison of Olefination Reactions Applicable to this compound

| Reaction | Key Reagent | Typical Product Stereochemistry | Byproduct | Key Features | Reference |

|---|---|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CR₂) | Dependent on ylide stability (Non-stabilized → Z-alkene) | Triphenylphosphine oxide | Absolute control of double bond position. | wikipedia.orgorganic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH⁻R) | Predominantly E-alkene | Water-soluble phosphate ester | More reactive nucleophile; easy purification. | wikipedia.orgorganic-chemistry.org |

| Still-Gennari Modification | Electron-withdrawing phosphonate (e.g., (CF₃CH₂O)₂P(O)CH⁻R) | Predominantly Z-alkene | Water-soluble phosphate ester | Complements HWE for Z-alkene synthesis. | nrochemistry.comyoutube.com |

Reductive amination is a highly efficient method for converting carbonyl compounds into amines. wikipedia.org The process involves the initial reaction of the ketone with a primary or secondary amine to form an intermediate imine or enamine, which is subsequently reduced in the same pot to the target amine. masterorganicchemistry.com

This one-pot procedure is advantageous as it avoids the problems of over-alkylation often encountered in the direct alkylation of amines. masterorganicchemistry.com A variety of reducing agents can be employed, but mild reagents are preferred to selectively reduce the imine intermediate without affecting the ketone or the nitro groups present on the aromatic ring. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective for this purpose, as they are less reactive towards ketones and tolerate the presence of nitro groups. masterorganicchemistry.comorganic-chemistry.org Reacting This compound with ammonia (B1221849) followed by reduction would yield the corresponding primary amine, while reaction with a primary amine would give a secondary amine. This method provides a direct and versatile route to a wide range of nitrogen-containing compounds derived from the parent ketone.

It is also possible to reduce the pre-formed hydrazone derivatives discussed previously. For instance, the C=N bond of a 2,4-dinitrophenylhydrazone can be transformed into a C-N single bond via reductive amination using reagents like 2-picoline borane , which can improve analytical precision by eliminating E/Z isomers. nih.govresearchgate.net

Table 3: Reagents for Reductive Amination

| Amine Source | Reducing Agent | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Primary or Secondary Amine | Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE) | Mild, selective, and tolerates many functional groups including nitro groups. | organic-chemistry.org |

| Primary or Secondary Amine | Sodium cyanoborohydride (NaBH₃CN) | Methanol | Selectively reduces imines in the presence of ketones. | masterorganicchemistry.com |

| Ammonia | Ammonia borane | Trimethyl borate (B1201080) (solvent-free) | Promotes reaction with aliphatic and aromatic amines. | organic-chemistry.org |

| Pre-formed DNPH-hydrazone | 2-Picoline borane | Acetonitrile, Phosphoric acid | Reduces the C=N bond of the hydrazone to an amine. | researchgate.net |

Functionalization of the Dinitrophenyl Moiety

The dinitrophenyl ring is strongly electron-deficient due to the two powerful electron-withdrawing nitro groups. This electronic nature dictates the strategies for its functionalization, making electrophilic substitution challenging and favoring nucleophilic substitution pathways.

Introducing new substituents onto the dinitrophenyl ring of This compound via electrophilic aromatic substitution is exceptionally difficult. The nitro groups are strongly deactivating and direct incoming electrophiles to the meta positions. In this molecule, the available positions for substitution are C-3, C-5, and C-6. However, the cumulative deactivating effect of the two nitro groups and the acetyl group renders the ring highly unreactive towards common electrophiles used in halogenation or sulfonation under standard conditions.

Functionalization is more commonly achieved by starting with an already substituted precursor. For example, the synthesis of related compounds often begins with materials like 1-chloro-2,4-dinitrobenzene or 1-fluoro-2,4-dinitrobenzene . sigmaaldrich.comscispace.com In these systems, the halogen atom is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for its displacement by a wide range of nucleophiles to introduce new functional groups.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov To apply this chemistry to the This compound scaffold, a halogenated derivative is required, such as 1-(5-halo-2,4-dinitrophenyl)ethan-1-one .

These halogenated precursors can participate in a variety of powerful transformations:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond.

Heck-Mizoroki Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Stille Coupling: Reaction with an organostannane reagent.

These reactions typically employ a palladium(0) catalyst, often with a phosphine ligand, and a base. nih.govyoutube.com The successful application of these methods allows for the modular construction of complex molecules by attaching various aryl, vinyl, or alkynyl fragments to the dinitrophenyl core, significantly expanding the chemical space accessible from This compound . The efficiency of these couplings can be influenced by the nature and position of the halogen and the electronic properties of the dinitrophenyl ring. nih.gov

Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions on a Hypothetical Halogenated Derivative

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Aryl-Aryl, Aryl-Vinyl | Pd(PPh₃)₄, Pd(OAc)₂ |

| Heck-Mizoroki | Alkene | Aryl-Vinyl | Pd(OAc)₂, P(o-tolyl)₃ |

| Sonogashira | Terminal Alkyne | Aryl-Alkynyl | PdCl₂(PPh₃)₂, CuI |

| Stille | R-Sn(Alkyl)₃ | Aryl-Aryl, Aryl-Vinyl | Pd(PPh₃)₄ |

| Negishi | R-Zn-X | Aryl-Alkyl, Aryl-Aryl | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

Synthesis of Complex Molecular Architectures

The unique electronic and structural characteristics of this compound render it a suitable starting material for constructing sophisticated molecular frameworks. The reactivity of its acetyl group, coupled with the electrophilic nature of the dinitrophenyl ring, provides multiple pathways for elaboration into larger and more intricate chemical entities.

Integration into Macrocycles and Polymeric Materials

While direct reports on the integration of this compound into macrocyclic or polymeric chains are not extensively documented, the utility of the closely related 2,4-dinitrophenyl (DNP) moiety in polymer science is well-established. This provides a strong basis for its potential applications in materials chemistry.

One significant area is the development of Molecularly Imprinted Polymers (MIPs) . These are materials synthesized to have cavities that are complementary in shape, size, and functionality to a specific "template" molecule. nih.govmdpi.com Research has demonstrated the creation of MIPs using 2,4-dinitrophenol (B41442), a structural analogue of the title compound, as the template molecule. nih.govmdpi.com In this process, a functional monomer (like acrylamide) arranges around the template molecule before being locked into place by a cross-linking agent through polymerization. nih.govmdpi.com Subsequent removal of the template leaves behind specific recognition sites, enabling the polymer to selectively re-bind the target molecule from a mixture. nih.gov

Another approach involves the chemical modification of existing polymers. For instance, 2,4-dinitrophenyl ether of polyvinyl alcohol (PVA-DNP) has been synthesized by reacting polyvinyl alcohol with 1-fluoro-2,4-dinitrobenzene. scirp.org This creates a polymer chain decorated with electrophilic DNP groups, which can then be used to form polymer-bound anionic sigma complexes. scirp.org This demonstrates the feasibility of incorporating the DNP unit onto a polymeric backbone, suggesting that this compound could be similarly employed, potentially through reactions involving its ketone functionality.

Formation of Heterocyclic Scaffolds Containing the Dinitrophenyl Ethanone (B97240) Unit

The acetyl group of this compound is a key functional handle for the construction of a wide array of heterocyclic scaffolds. Its α-methyl protons are sufficiently acidic to readily participate in condensation reactions, making it an ideal substrate for various multicomponent reactions.

A prominent example is the Gewald Thiophene (B33073) Synthesis . This reaction enables the formation of polysubstituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgumich.edu The reaction proceeds via an initial Knoevenagel condensation between the ketone and the cyanoester, followed by the addition of sulfur and subsequent ring closure. wikipedia.org The use of this compound in this reaction would yield a thiophene ring bearing a 2,4-dinitrophenyl substituent, a valuable scaffold in medicinal and materials chemistry. researchgate.net

Similarly, this compound is a potential candidate for the Hantzsch Pyridine Synthesis . This classic multicomponent reaction combines an aldehyde, two equivalents of a β-ketoester (or a related β-dicarbonyl compound), and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297) to form dihydropyridines, which can be subsequently oxidized to pyridines. acs.orgwikipedia.orgorganic-chemistry.org By employing this compound as one of the β-dicarbonyl components, it is possible to synthesize highly substituted pyridines incorporating the dinitrophenyl moiety.

Furthermore, the ketone functionality allows for straightforward synthesis of various five- and six-membered heterocycles through condensation with binucleophilic reagents. The reaction with hydrazine derivatives would lead to pyrazoles, while hydroxylamine would yield isoxazoles. Condensation with urea (B33335) or guanidine (B92328) can be used to construct pyrimidine (B1678525) rings. Such reactions have been successfully demonstrated with analogous hydroxyacetophenones to produce a variety of diaryl-substituted heterocycles, indicating a viable pathway for the functionalization of this compound. osi.lv

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. uobasrah.edu.iq For 1-(2,4-dinitrophenyl)ethan-1-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for a complete structural assignment.

Unambiguous Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignment Strategies

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic and methyl protons. The aromatic region typically shows a complex pattern due to the substituted benzene (B151609) ring, while the methyl protons of the acetyl group appear as a sharp singlet.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ketone is characteristically found at a low field (high ppm value). The carbons of the dinitrophenyl ring appear in the aromatic region of the spectrum, and the methyl carbon is observed at a high field (low ppm value). The assignment of these signals is often aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which helps differentiate between CH, CH₂, and CH₃ groups. mdpi.com

| Proton (¹H) NMR Data |

| Chemical Shift (ppm) |

| Aromatic Protons |

| Methyl Protons |

| Carbon (¹³C) NMR Data |

| Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) |

| Aromatic Carbons |

| Methyl Carbon (CH₃) |

Note: Specific chemical shift values can vary depending on the solvent and the magnetic field strength of the NMR instrument used.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms within a molecule, resolving signal overlap, and elucidating stereochemical relationships. walisongo.ac.id

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com In this compound, COSY would reveal correlations between the adjacent protons on the aromatic ring, aiding in their specific assignment. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. epfl.ch For instance, the methyl proton singlet in the ¹H NMR spectrum would show a cross-peak with the methyl carbon signal in the ¹³C NMR spectrum. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. While less critical for a relatively rigid molecule like this compound, NOESY can provide conformational information.

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

Dynamic NMR (DNMR) studies involve acquiring NMR spectra at different temperatures to investigate dynamic processes such as conformational changes or chemical exchange. While significant dynamic processes are not expected for the rigid structure of this compound under normal conditions, DNMR could potentially be used to study the rotational barrier of the acetyl group relative to the phenyl ring, although this would likely require very low temperatures.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound (C₈H₆N₂O₅), HRMS can confirm the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

| HRMS Data |

| Calculated Exact Mass |

| Measured Exact Mass |

Note: The measured exact mass should be within a few parts per million (ppm) of the calculated mass for confirmation.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented further. wikipedia.org The resulting fragment ions are then analyzed to provide detailed structural information. nih.gov The fragmentation of this compound in a mass spectrometer typically involves characteristic losses of functional groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular vibrations of this compound. These vibrations are exquisitely sensitive to the molecule's structure, including the nature of its chemical bonds and the presence of specific functional groups. While direct experimental spectra for this compound are not widely published, extensive data from related dinitrophenyl compounds provide a robust framework for predicting and interpreting its vibrational characteristics. researchgate.netresearchgate.net

The IR and Raman spectra of this compound are dominated by the characteristic vibrational modes of its key functional groups: the two nitro (NO₂) groups and the carbonyl (C=O) group of the ethanone (B97240) moiety.

The nitro groups give rise to two distinct and intense stretching vibrations: the asymmetric (ν_as) and symmetric (ν_s) stretches. These are among the most diagnostic peaks in the spectrum. Based on studies of analogous dinitrophenyl derivatives, the asymmetric stretching vibration is typically observed in the range of 1530-1570 cm⁻¹, while the symmetric stretch appears in the 1330-1360 cm⁻¹ region. researchgate.net The exact positions of these bands can be influenced by the electronic environment and any intermolecular interactions within the crystal lattice.

The carbonyl group of the acetyl moiety (ethan-1-one) is expected to produce a strong absorption band in the IR spectrum, typically in the region of 1680-1720 cm⁻¹. The precise wavenumber is sensitive to conjugation with the aromatic ring and the presence of any hydrogen bonding.

A table of predicted characteristic vibrational frequencies for this compound, based on data from analogous compounds, is presented below.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Nitro (NO₂) | Asymmetric Stretch (ν_as) | 1530 - 1570 | Strong |

| Nitro (NO₂) | Symmetric Stretch (ν_s) | 1330 - 1360 | Strong |

| Carbonyl (C=O) | Stretch (ν) | 1680 - 1720 | Strong |

| Aromatic C=C | Stretch (ν) | 1590 - 1620 | Medium to Strong |

| C-N | Stretch (ν) | 820 - 860 | Medium |

| C-H (Aromatic) | Stretch (ν) | 3000 - 3100 | Medium to Weak |

| C-H (Methyl) | Asymmetric Stretch (ν_as) | ~2960 | Medium to Weak |

| C-H (Methyl) | Symmetric Stretch (ν_s) | ~2870 | Medium to Weak |

This table is based on data from analogous compounds and theoretical calculations.

Vibrational spectroscopy is a crucial technique for the analysis of the solid-state form of this compound. Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact its physical properties. IR and Raman spectroscopy can readily distinguish between different polymorphs as the variations in crystal packing and intermolecular interactions lead to subtle but measurable shifts in the vibrational frequencies.

For instance, changes in the hydrogen bonding network or π-π stacking interactions involving the nitro and carbonyl groups would be reflected in the positions and shapes of their respective vibrational bands. These techniques are therefore invaluable for quality control and for ensuring the consistency of the solid-state form of the material.

X-ray Crystallography for Precise Solid-State Structure Determination

The crystal packing of this compound is anticipated to be governed by a combination of intermolecular forces. Weak C-H···O hydrogen bonds are likely to be a prominent feature, where the hydrogen atoms of the aromatic ring and the methyl group can interact with the oxygen atoms of the nitro and carbonyl groups of neighboring molecules. These interactions play a crucial role in stabilizing the crystal lattice. nih.gov

A summary of expected intermolecular interactions in the crystal structure of this compound is provided below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| C-H···O Hydrogen Bond | Aromatic C-H, Methyl C-H | Nitro O, Carbonyl O | 2.2 - 2.8 |

| π-π Stacking | 2,4-Dinitrophenyl Ring | 2,4-Dinitrophenyl Ring | 3.5 - 4.0 |

This table is based on data from analogous dinitrophenyl compounds.

X-ray crystallographic data would reveal the precise conformation of the this compound molecule in the solid state. This includes the dihedral angle between the plane of the dinitrophenyl ring and the plane of the acetyl group. In the solid state, this conformation is influenced by the packing forces and intermolecular interactions within the crystal.

It is important to note that the conformation in the crystalline state may differ from that in solution. In solution, the molecule has greater conformational freedom, and the average conformation is a result of a balance between intramolecular steric and electronic effects, as well as interactions with the solvent. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in determining the solution-state conformation, which could then be compared with the solid-state structure obtained from X-ray diffraction to understand the influence of the crystal environment on the molecular geometry.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of a molecule. nih.gov Methods like DFT, using functionals such as B3LYP with various basis sets (e.g., 6-311G(d,p) or 6-311++G(d,p)), have proven effective in predicting the properties of aromatic nitro compounds with a high degree of accuracy. nih.govresearchgate.netresearchgate.net

Electronic Structure, Molecular Orbital Analysis (HOMO/LUMO), and Charge Distribution

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. researchgate.net

For 1-(2,4-dinitrophenyl)ethan-1-one, DFT calculations would reveal that the HOMO is likely localized over the dinitrophenyl ring system, while the LUMO is distributed across the entire molecule, including the electron-withdrawing nitro groups and the acetyl group. This distribution facilitates intramolecular charge transfer from the ring to the substituent groups upon electronic excitation. researchgate.netmaterialsciencejournal.org

The analysis of the Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. thaiscience.info For this molecule, negative potential (red/yellow areas) would be concentrated around the electronegative oxygen atoms of the nitro and acetyl groups, indicating these are the most probable sites for electrophilic attack. thaiscience.info Positive potential (blue areas) would be found around the hydrogen atoms of the phenyl ring and the methyl group. materialsciencejournal.org Mulliken atomic charge analysis further quantifies this charge distribution, assigning partial charges to each atom in the molecule. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: These values are illustrative and based on typical results for similar nitroaromatic compounds calculated by DFT (B3LYP method).

| Parameter | Value | Unit | Significance |

| EHOMO | -7.5 | eV | Electron-donating ability |

| ELUMO | -3.2 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.3 | eV | Chemical reactivity and stability |

| Ionization Potential (I) | 7.5 | eV | Energy required to remove an electron |

| Electron Affinity (A) | 3.2 | eV | Energy released when an electron is added |

| Chemical Potential (µ) | -5.35 | eV | Escaping tendency of electrons |

| Global Hardness (η) | 2.15 | eV | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 6.65 | eV | Propensity to accept electrons |

Vibrational Frequency Calculations and Spectroscopic Property Predictions

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. q-chem.com These calculated frequencies often require scaling by an empirical factor (e.g., 0.967 for B3LYP) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. scirp.org

This analysis allows for the unambiguous assignment of vibrational modes to specific functional groups. For this compound, key vibrational modes would include:

C=O stretching of the acetyl group, expected as a strong band in the IR spectrum.

NO₂ asymmetric and symmetric stretching vibrations, which are characteristic of nitro compounds.

C-N stretching vibrations.

Aromatic C=C and C-H stretching and bending modes. scirp.org

The simulated IR and Raman spectra generated from these calculations serve as a powerful predictive tool and aid in the interpretation of experimental data. nih.gov

Table 2: Predicted vs. Experimental Vibrational Frequencies for this compound (Illustrative) Note: Experimental values are typical for the listed functional groups. Calculated values are hypothetical scaled frequencies.

| Vibrational Mode | Functional Group | Typical Experimental Wavenumber (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) |

| ν(C=O) | Acetyl | 1680 - 1700 | 1690 |

| νas(NO₂) | Nitro | 1530 - 1560 | 1545 |

| νs(NO₂) | Nitro | 1345 - 1365 | 1355 |

| ν(C=C) | Aromatic Ring | 1450 - 1600 | 1475, 1580 |

| ν(C-H) | Aromatic Ring | 3000 - 3100 | 3085 |

| νs(CH₃) | Methyl | ~2870 | 2875 |

Energetic Stability and Conformational Landscapes

Quantum chemical calculations can be used to explore the potential energy surface of a molecule, revealing its most stable three-dimensional structures (conformers) and the energy barriers for converting between them. For this compound, the primary conformational flexibility arises from the rotation of the acetyl group relative to the plane of the phenyl ring and, to a lesser extent, the rotation of the two nitro groups.

By performing a relaxed potential energy surface scan, where the dihedral angle between the acetyl group and the phenyl ring is systematically varied, one can identify the lowest energy (most stable) conformer. It is likely that the most stable conformation is non-planar to minimize steric hindrance between the acetyl group and the ortho-nitro group. The calculations would also determine the rotational energy barriers, providing insight into the molecule's flexibility at different temperatures.

Molecular Dynamics (MD) Simulations

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of molecular behavior, including interactions with surrounding molecules like solvents. nih.gov

Solvation Effects and Molecular Behavior in Solution

The behavior of a molecule can be significantly influenced by its environment, particularly in a solvent. MD simulations can model the solvation of this compound by surrounding it with explicit solvent molecules (e.g., water, DMSO, ethanol) in a simulation box. The simulation tracks the trajectories of all atoms, revealing how the solvent molecules arrange themselves around the solute and how the solute's conformation changes in response.

These simulations can be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from an atom on the solute. This provides a clear picture of the solvation shell structure. Studies on similar compounds have shown that solvents can influence electronic properties, such as the HOMO-LUMO gap. materialsciencejournal.org MD simulations can elucidate the specific molecular interactions responsible for these changes.

Intermolecular Interactions and Self-Assembly Processes

This compound can engage in several types of non-covalent intermolecular interactions. harvard.edu These include:

Dipole-Dipole Interactions: Due to the polar nature of the nitro and carbonyl groups.

π-π Stacking: Interactions between the electron-deficient dinitrophenyl rings of adjacent molecules.

Van der Waals Forces: General attractive forces between molecules. nih.gov

Hydrogen Bonding: While the molecule itself cannot donate a hydrogen bond, the oxygen atoms of the carbonyl and nitro groups can act as hydrogen bond acceptors if a suitable donor (like water or ethanol) is present. harvard.edunih.gov

MD simulations can predict how these interactions might lead to larger-scale phenomena like self-assembly or aggregation in different environments. By simulating a system with multiple solute molecules, one can observe whether they tend to cluster together and what preferred orientations they adopt. This is crucial for understanding the material properties of the compound in the solid state or its behavior in solution at high concentrations. For instance, studies on the related molecule 2,4-dinitrophenol (B41442) have shown that electrostatic forces, hydrogen bonding, and van der Waals interactions are key to its binding with other molecules. nih.gov

Structure-Reactivity Relationship (SAR) and Reaction Mechanism Modeling

Computational and theoretical chemistry provides powerful tools to investigate the intricate relationship between the structure of a molecule and its chemical reactivity. For this compound, these methods allow for a detailed exploration of its reaction mechanisms and the prediction of its behavior in various chemical transformations. By modeling the molecule at a quantum mechanical level, researchers can gain insights that are often difficult or impossible to obtain through experimental means alone.

Prediction of Reactive Sites and Selectivity in Organic Reactions

A key aspect of understanding the chemistry of this compound is the identification of its reactive sites. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting where the molecule is most likely to undergo nucleophilic or electrophilic attack. This is achieved by calculating various electronic properties that describe the electron distribution within the molecule.

Molecular Electrostatic Potential (MEP) and Fukui Functions:

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. For a molecule like this compound, the MEP surface would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro groups and the carbonyl group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the phenyl ring and the methyl group, as well as on the carbon atoms attached to the electron-withdrawing nitro and carbonyl groups, highlighting them as potential sites for nucleophilic attack.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. These functions are derived from the change in electron density as an electron is added or removed. By calculating the Fukui functions, one can predict the most likely sites for nucleophilic attack (where the addition of an electron is most favorable) and electrophilic attack (where the removal of an electron is most favorable).